molecular formula C21H29BClNO3Si B15089626 1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-2(1H)-one

1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-2(1H)-one

Cat. No.: B15089626
M. Wt: 417.8 g/mol
InChI Key: OGSKPTGQKPVZAO-UHFFFAOYSA-N
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Description

1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-2(1H)-one typically involves multiple steps:

    Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The benzyl, chloro, dioxaborolan, and trimethylsilyl groups are introduced through various substitution reactions, often involving reagents such as benzyl chloride, chlorinating agents, boronic acids, and silylating agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automation to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Could be explored for pharmaceutical applications.

    Industry: Used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one: Lacks the trimethylsilyl group.

    1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylpyridin-2(1H)-one: Has a methyl group instead of the trimethylsilyl group.

Uniqueness

The presence of the trimethylsilyl group in 1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-2(1H)-one can influence its reactivity and interactions, making it unique compared to similar compounds.

Properties

Molecular Formula

C21H29BClNO3Si

Molecular Weight

417.8 g/mol

IUPAC Name

1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trimethylsilylpyridin-2-one

InChI

InChI=1S/C21H29BClNO3Si/c1-20(2)21(3,4)27-22(26-20)17-16(28(5,6)7)14-24(19(25)18(17)23)13-15-11-9-8-10-12-15/h8-12,14H,13H2,1-7H3

InChI Key

OGSKPTGQKPVZAO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)N(C=C2[Si](C)(C)C)CC3=CC=CC=C3)Cl

Origin of Product

United States

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